molecular formula C22H31N3O2 B2758978 N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide CAS No. 1956249-67-4

N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide

Cat. No.: B2758978
CAS No.: 1956249-67-4
M. Wt: 369.509
InChI Key: RPNFREMIVPCMKQ-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanocyclohexyl group, a phenoxymethyl group, and a piperidinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl intermediate. This intermediate is then reacted with a phenoxymethyl piperidine derivative under controlled conditions to form the final product. Common reagents used in these reactions include cyanide sources, piperidine derivatives, and phenoxymethyl halides. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. These methods ensure consistent quality and reduce production costs, making the compound more accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-piperidin-4-ylpropanamide: Similar in structure but lacks the cyanocyclohexyl group.

    Phenoxymethylpiperidine derivatives: Share the phenoxymethyl and piperidine moieties but differ in other substituents.

Uniqueness

N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-18(21(26)24-22(17-23)12-6-3-7-13-22)25-14-10-19(11-15-25)16-27-20-8-4-2-5-9-20/h2,4-5,8-9,18-19H,3,6-7,10-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNFREMIVPCMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2CCC(CC2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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